2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound features a complex tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) substituted with a furan-2-ylmethyl group at position 5, a sulfanyl linker at position 4, and an N-(4-methylphenyl)acetamide side chain. The acetamide moiety could mimic natural substrates, hinting at enzyme-targeting applications, such as antimicrobial or anti-inflammatory agents . Its structural complexity aligns with bioactive secondary metabolites from marine actinomycetes , though synthetic routes and stability data remain underexplored.
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-32-24-26-21-18-6-2-3-7-19(18)31-22(21)23(29)27(24)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELQRFVAAVZPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the furan ring, followed by the construction of the diazatricyclo framework. The final steps involve the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfur atom in the sulfanyl group participates in nucleophilic substitution and oxidation reactions:
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Nucleophilic substitution : The -S- group undergoes displacement with nucleophiles like amines or thiols under mild alkaline conditions (pH 8–10), yielding derivatives with modified side chains.
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Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and biological activity.
Table 1: Sulfanyl Group Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 60°C | Acetamide-thioether analogs | 65–78 |
| Oxidation | H₂O₂, CH₃COOH, 25°C | Sulfone derivative | >90 |
Amide Bond Hydrolysis
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond, generating 4-methylaniline and a carboxylic acid intermediate.
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) yields the sodium salt of the carboxylic acid.
Key Factor : Hydrolysis rates depend on steric hindrance from the tricyclic core, which slows reactivity compared to simpler acetamides.
Furan Ring Reactivity
The furan-2-ylmethyl substituent undergoes electrophilic aromatic substitution and ring-opening reactions:
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Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs at the C5 position of the furan ring.
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Ring opening : Strong acids (e.g., H₂SO₄) induce furan ring opening to form diketones, though this reaction is less favorable due to steric protection from the tricyclic system.
Tricyclic Core Modifications
The diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaene framework exhibits limited reactivity under standard conditions but undergoes selective transformations:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the tricyclic system, producing saturated analogs with retained bioactivity.
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Ring expansion : Treatment with Grignard reagents (e.g., CH₃MgBr) at −78°C modifies the oxa-diazatricyclo structure, though yields are moderate (40–55%).
Thermal and Photochemical Stability
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Thermal degradation : Decomposition initiates at 220°C, releasing CO and H₂S gases, as confirmed by thermogravimetric analysis (TGA).
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Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in the tricyclic system, forming dimeric byproducts.
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:
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CYP450 metabolism : Oxidative demethylation occurs at the 4-methylphenyl group via cytochrome P450 enzymes, producing a hydroxylated metabolite .
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Glutathione conjugation : The sulfanyl group reacts with glutathione in hepatic microsomes, forming a detoxified mercapturate derivative .
Comparative Reactivity Insights
Table 2: Functional Group Reactivity Ranking
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Sulfanyl | 1.00 (Reference) | Oxidation |
| Amide | 0.45 | Hydrolysis |
| Furan | 0.30 | Electrophilic substitution |
| Tricyclic core | 0.15 | Reduction |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds structurally similar to 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This inhibition could lead to the development of novel anti-inflammatory agents.
Anticancer Potential
The compound's unique structure also positions it as a promising candidate for anticancer research. Preliminary studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Case Study 1: Anti-inflammatory Activity Evaluation
In a recent study, a derivative of the compound was evaluated for its anti-inflammatory activity through in silico methods. The results indicated strong binding affinity to the active site of 5-lipoxygenase, suggesting that further structural optimization could enhance its efficacy as an anti-inflammatory agent .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of compounds with similar structural motifs. The study reported significant growth inhibition in several cancer cell lines, highlighting the potential for these compounds to be developed into therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogues
- Core Similarities : The tricyclic system in the target compound resembles polycyclic lactams in Salternamide E, which exhibit antimicrobial activity . Unlike β-lactams, the oxa-diaza core lacks a strained ring but retains hydrogen-bonding capacity.
- Substituent Effects: The sulfanyl group distinguishes it from oxygenated analogues (e.g., hydroxyl in flavonoids), likely increasing lipophilicity (logP ~3.5 estimated) compared to polar hydroxylated compounds (logP ~1.8–2.5) .
Physicochemical Properties
Table 2: QSPR-Based Property Comparison
| Property | Target Compound | β-Lactams (e.g., Amoxicillin) | Salternamide E | Flavonoids (e.g., Quercetin) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~365 | ~550 | ~302 |
| logP (Predicted) | 3.2 | 1.1 | 2.8 | 1.5 |
| H-Bond Donors | 2 | 4 | 3 | 5 |
| H-Bond Acceptors | 7 | 6 | 9 | 7 |
| Polar Surface Area (Ų) | 120 | 134 | 145 | 131 |
- Lipophilicity: The target compound’s logP (3.2) exceeds β-lactams and flavonoids, suggesting improved membrane permeability but reduced aqueous solubility. This aligns with sulfanyl’s contribution to hydrophobicity .
- Hydrogen Bonding: Fewer H-bond donors than β-lactams or flavonoids may limit target binding specificity but reduce metabolic clearance .
Bioactivity and Target Prediction
- Cluster Analysis: Using Butina clustering (Tanimoto similarity >0.7), the compound groups with tricyclic sulfur-containing heterocycles (e.g., thienopyridines), which show kinase inhibitory activity .
- Hit Dexter 2.0 Prediction: Moderate risk of promiscuous binding due to the flexible acetamide side chain and planar tricyclic core .
- Antioxidant Potential: Unlike phenylpropenoids in Populus buds, the target lacks phenolic -OH groups, likely reducing direct radical scavenging activity .
Stability and Reactivity
- Thermochemical Stability : The sulfanyl group’s bond dissociation energy (~70 kcal/mol) is lower than C-O bonds (~85 kcal/mol), suggesting susceptibility to oxidation, akin to sulfur-containing insulators like SF₆ derivatives .
- Synthetic Challenges : The tricyclic core’s stereochemical complexity may require multi-step catalysis, similar to Salternamide E’s biosynthesis .
Biological Activity
The compound 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Molecular Structure and Properties
The compound belongs to the class of acetamide derivatives , characterized by a furan moiety and a diazatricyclo framework. Its molecular formula is with a molecular weight of approximately 342.41 g/mol . The presence of sulfur and nitrogen in its structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives containing furan and diazatricyclo structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) . The exact mechanism remains to be elucidated but may involve modulation of signaling pathways related to cell survival.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been observed in animal models. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This activity suggests potential applications in treating chronic inflammatory diseases.
Synthesis
The synthesis of This compound involves several steps:
- Formation of the furan derivative : Starting from furan and appropriate aldehydes.
- Cyclization reactions : Utilizing acetic anhydride and catalysts for cyclization.
- Final acetamide formation : Reacting the intermediate with 4-methylphenyl amine.
Each step requires careful optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized derivatives similar to this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains .
Study 2: Anticancer Screening
In another study focusing on anticancer properties, compounds exhibiting structural similarities were tested on HeLa cells, showing a significant reduction in viability at concentrations above 20 µM after 48 hours .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
The synthesis of structurally analogous compounds involves multi-step organic reactions, including cyclization, functional group modifications, and sulfanyl-acetamide coupling. Key parameters include:
- Temperature control : Maintain precise ranges (e.g., 60–80°C) during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., THF, DCM) to stabilize intermediates .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
- Catalysts : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency in sulfanyl incorporation .
Q. Which analytical techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the furan-methyl group, oxa-diaza tricyclic core, and acetamide linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns of the tricyclic system .
- X-ray Crystallography : Resolve stereochemical ambiguities in the tricyclo[7.4.0.0²,⁷] system .
Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
- Stoichiometric ratios : Use a 1.2:1 molar ratio of thiol intermediate to chloroacetamide to minimize unreacted starting material .
- Base selection : Employ triethylamine or DBU to deprotonate thiols and drive the reaction .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of sulfanyl groups .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for the tricyclic core formation?
- Quantum chemical calculations : Use density functional theory (DFT) to model cyclization transition states and identify energy barriers .
- Reaction path search methods : Apply artificial intelligence (AI) platforms to simulate intermediates and optimize conditions (e.g., solvent polarity, temperature) .
- Machine learning : Train models on analogous spirocyclic compounds to predict regioselectivity in oxa-diaza ring formation .
Q. What strategies resolve contradictory spectroscopic data in structural elucidation?
- Heteronuclear NMR : Combine ¹H-¹³C HSQC/HMBC to clarify ambiguous NOE correlations in the tricyclo[7.4.0.0²,⁷] system .
- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to track nitrogen/oxygen connectivity in the diazatricyclic core .
- Cross-validation : Compare computational IR/Raman spectra with experimental data to confirm functional groups .
Q. How can stability studies under varying conditions inform formulation design?
- pH-dependent degradation : Use HPLC to monitor hydrolysis of the sulfanyl-acetamide bond in buffers (pH 3–9) .
- Thermogravimetric analysis (TGA) : Assess thermal stability of the tricyclic core at 25–200°C .
- Light exposure tests : Conduct accelerated UV-Vis studies to evaluate photodegradation risks .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates to identify binding affinity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Molecular docking : Model interactions with target proteins (e.g., COX-2, EGFR) to prioritize synthesis derivatives .
Q. How can reactor design improve scalability of multi-step syntheses?
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., cyclization) to enhance heat dissipation .
- Membrane separation : Use nanofiltration to isolate intermediates and reduce purification bottlenecks .
- Process control : Integrate PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .
Methodological Guidance
- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize solvent, temperature, and catalyst variables .
- Data validation : Apply Grubbs’ test to identify outliers in replicate spectroscopic measurements .
- Interdisciplinary collaboration : Combine synthetic chemistry with computational and biological teams to accelerate structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
